molecular formula C22H23FN4O B12159344 1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12159344
M. Wt: 378.4 g/mol
InChI Key: AMRDXGUDESSCPG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl groups, and a phenylethyl group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with 2,4-pentanedione under acidic conditions to yield the desired compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding ketones and carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include the corresponding alcohols and amines.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from substitution include the corresponding substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.

    Biological Research: The compound can be used as a probe to study biological processes and pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of various biological systems.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interactions with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine can affect the compound’s reactivity and interactions with biological targets.

    1-(4-Methylphenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: This compound has a methylphenyl group instead of a fluorophenyl group. The presence of a methyl group can influence the compound’s physical and chemical properties.

Properties

Molecular Formula

C22H23FN4O

Molecular Weight

378.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H23FN4O/c1-16-17(2)24-22-26(20-10-8-19(23)9-11-20)14-25(15-27(22)21(16)28)13-12-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3

InChI Key

AMRDXGUDESSCPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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